[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate
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Overview
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dichlorobenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired Z-isomer. The reaction conditions often include:
Temperature: Typically maintained between 60-80°C.
Catalyst: Commonly used catalysts include acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvent: Solvents like ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or aldehydes.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted nucleophiles at the dichlorobenzoate moiety.
Scientific Research Applications
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate: shares structural similarities with other compounds such as:
Uniqueness
- Unique Structural Features: The presence of both 3,4-dimethoxyphenyl and 2,5-dichlorobenzoate moieties in the same molecule.
- Distinct Reactivity: The compound’s ability to undergo specific chemical reactions, such as selective oxidation and reduction, sets it apart from similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-22-13-6-3-9(7-14(13)23-2)15(19)20-24-16(21)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKBWKAVGJXHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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